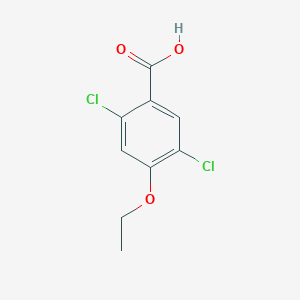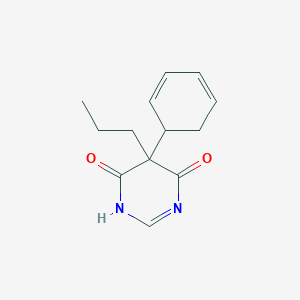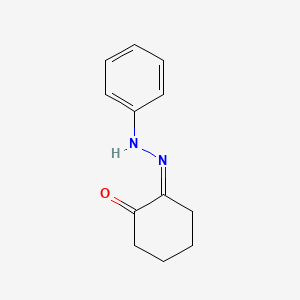
(2Z)-2-(2-phenylhydrazinylidene)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylhydrazono)cyclohexanone is an organic compound with the molecular formula C12H14N2O. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a phenylhydrazono group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Phenylhydrazono)cyclohexanone can be synthesized through the Fischer indole synthesis. This method involves the reaction of 2-aminocyclohexanone hydrochloride with phenylhydrazine hydrochloride under reflux conditions in glacial acetic acid. The reaction proceeds smoothly, yielding the desired product in good yield .
Industrial Production Methods
The availability of starting materials and the simplicity of the one-pot operation make this method suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylhydrazono)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenylhydrazono group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Phenylhydrazono)cyclohexanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylhydrazono)cyclohexanone and its derivatives involves interactions with molecular targets such as enzymes and receptors. For example, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound’s structure allows it to interact with specific binding sites, leading to the inhibition of enzyme activity and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Phenylhydrazono)methylphenol: Similar in structure but with a phenol group instead of a cyclohexanone ring.
1-Oxo-1,2,3,4-tetrahydrocarbazoles: Synthesized via similar routes and used in similar applications.
Uniqueness
2-(2-Phenylhydrazono)cyclohexanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives and its role as an intermediate in the synthesis of complex heterocyclic compounds highlight its importance in both research and industrial applications .
Propiedades
Número CAS |
1687-48-5 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2Z)-2-(phenylhydrazinylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H14N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2/b14-11- |
Clave InChI |
JKGRWIYJFZVNFM-KAMYIIQDSA-N |
SMILES isomérico |
C1CCC(=O)/C(=N\NC2=CC=CC=C2)/C1 |
SMILES canónico |
C1CCC(=O)C(=NNC2=CC=CC=C2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl butyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B14758727.png)
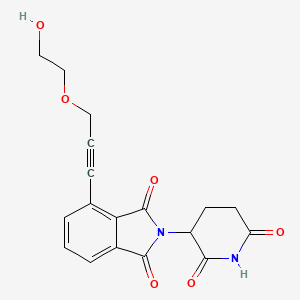

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
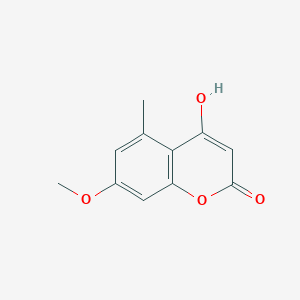
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
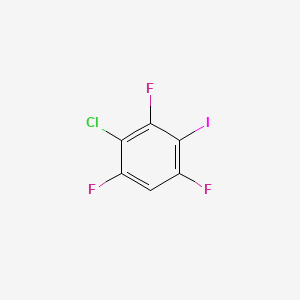
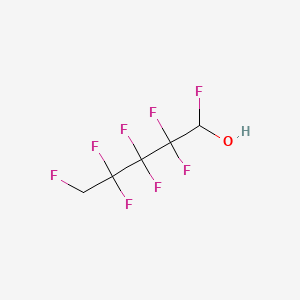

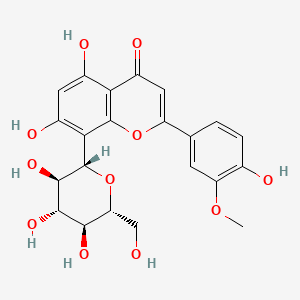
![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
